The compound 2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a complex organic molecule with significant potential in pharmaceutical research. This compound is classified under the category of piperazine derivatives, which are known for their diverse biological activities, including antipsychotic, antidepressant, and anti-anxiety effects.
The compound's chemical structure can be broken down into several functional groups, including piperazine and pyrimidine moieties. It has a molecular formula of and a molecular weight of approximately 402.5 g/mol . The compound is primarily sourced from chemical databases and research publications focusing on novel pharmaceutical agents.
The synthesis of this compound typically involves multi-step organic reactions, including:
Each step requires careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
The detailed structure of the compound reveals several noteworthy features:
CC1CCN(CC1)C(=O)CN2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4The compound consists of a central ethanone group connected to a piperazine ring and a pyrimidine moiety with additional substituents that enhance its biological activity .
The compound can participate in various chemical reactions typical for amines and carbonyl compounds:
These reactions are critical for modifying the compound to improve its pharmacological properties or to explore its mechanism of action further.
The mechanism of action for this compound is not fully elucidated but is hypothesized to involve modulation of neurotransmitter systems in the brain:
Research into its specific interactions at the molecular level remains ongoing, with studies focusing on receptor binding affinities and downstream signaling pathways.
The physical properties of 2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one include:
These properties are important for determining the optimal conditions for storage and handling during laboratory use .
This compound holds promise in various scientific applications:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 52663-87-3
CAS No.: 78723-71-4
CAS No.: 63732-19-4